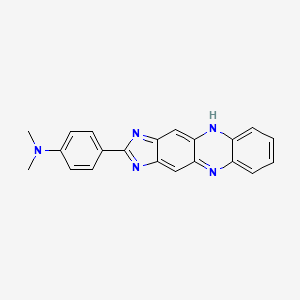

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline

Beschreibung

4-(1H-Imidazo[4,5-B]phenazin-2-YL)-N,N-dimethylaniline (CAS: 7621-86-5) is a heterocyclic aromatic compound featuring a fused imidazo-phenazine core substituted with a dimethylaniline group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a dual Topoisomerase I/IIα inhibitor . Its synthesis typically involves condensation reactions under reflux conditions, as demonstrated in the preparation of related imidazo[4,5-b]phenazine derivatives .

Eigenschaften

CAS-Nummer |

2417-59-6 |

|---|---|

Molekularformel |

C21H17N5 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

4-(10H-imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C21H17N5/c1-26(2)14-9-7-13(8-10-14)21-24-19-11-17-18(12-20(19)25-21)23-16-6-4-3-5-15(16)22-17/h3-12,22H,1-2H3 |

InChI-Schlüssel |

JBNJQYXGSGATSE-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Formula and Key Identifiers

The compound has the molecular formula C21H17N5 , with a molecular weight of 339.40 g/mol. Its CAS registry number (2417-59-6) and EC number (658-682-6) confirm its identity in chemical databases. The structure features a phenazine core fused with an imidazole ring and a para-substituted N,N-dimethylaniline group (Fig. 1).

Primary Synthetic Routes

Reaction Mechanism and Conditions

The most widely documented method involves a two-step process:

-

Schiff Base Formation : Condensation of 2,3-diaminophenazine (1 ) with N,N-dimethylaminobenzaldehyde (2 ) in ethanol under reflux, yielding an intermediate Schiff base.

-

Cyclodehydrogenation : Oxidation-induced cyclization of the Schiff base to form the imidazo[4,5-b]phenazine core.

The reaction is catalyst-free and adheres to green chemistry principles, utilizing ethanol as a sustainable solvent. Air oxygen serves as the terminal oxidant, promoting aromatization of the imidazoline intermediate into the final imidazole product.

Yield Optimization and Limitations

Yields for analogous imidazo-phenazine derivatives range from 15% to 90% , depending on substituent electronic effects. Electron-donating groups on the benzaldehyde substrate enhance reaction efficiency, while steric hindrance reduces yields. A notable limitation is the high melting point (>300°C) of products, complicating purification and characterization.

Spectral Validation

Green Synthesis of DAP

2,3-Diaminophenazine (DAP ), a critical precursor, is synthesized via oxidation of ortho-phenylenediamine (OPD) using Jeanbandyite catalyst in water. This method achieves 85% conversion efficiency while avoiding toxic solvents.

Functionalization with N,N-Dimethylaniline

DAP undergoes Ullmann coupling or nucleophilic aromatic substitution with N,N-dimethylaniline derivatives under palladium catalysis. However, this route is less explored due to competing side reactions and lower regioselectivity.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Kinetic Studies

Condensation-Cyclization Pathway

The reaction begins with nucleophilic attack by the amine group of 2,3-diaminophenazine on the aldehyde carbonyl, forming a Schiff base (Fig. 2). Intramolecular cyclization generates an imidazoline intermediate, which undergoes oxidative dehydrogenation to yield the aromatic imidazole ring. Density functional theory (DFT) studies suggest that electron-rich aldehydes lower the activation energy for cyclization by stabilizing the transition state.

Role of Solvent and Temperature

Ethanol’s polarity facilitates proton transfer during Schiff base formation, while its low boiling point (78°C) enables reflux without side-product formation. Reactions conducted in DMF or DMSO show faster kinetics but lower yields due to decomposition.

Challenges and Industrial Scalability

Analyse Chemischer Reaktionen

Reaktionstypen

4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-Dimethylanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Chinone führt.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen überführen, häufig unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierte Reagenzien in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Substitutionsreaktionen Halogene oder andere funktionelle Gruppen in den Phenazinring einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-Dimethylanilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Metallionen binden und Koordinationskomplexe bilden, die einzigartige optische und elektronische Eigenschaften aufweisen. Diese Wechselwirkungen können verschiedene biologische Pfade beeinflussen, wodurch die Verbindung zu einem potenziellen Kandidaten für therapeutische Anwendungen wird.

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties . These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarity and Key Compounds

Using similarity metrics (), the closest analogs include:

4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS: 80675-86-1; similarity: 0.98)

4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline (CAS: 2417-59-6; similarity: 0.92)

2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5; similarity: 0.90)

Key Observations :

- The target compound and its diphenylimidazole analog (CAS: 88406-90-0) share multi-step condensation reactions but differ in starting materials and redox conditions .

- Na₂S₂O₄ is critical for reducing nitro groups in imidazo[4,5-b]phenazine synthesis, whereas diphenylimidazoles rely on ammonium acetate for cyclization .

Spectroscopic and Structural Data

NMR and Crystallography

Key Observations :

- NH proton signals in DMSO-d₆ (~13 ppm) indicate strong hydrogen bonding, a feature absent in non-phenazine analogs .

Biologische Aktivität

The compound 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline is a novel organic molecule characterized by its unique structural features, including an imidazole ring fused with a phenazine moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound.

Synthesis

The synthesis of 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline typically involves a multi-step process:

- Condensation Reaction : The initial step involves the condensation of appropriate benzaldehyde derivatives with 2,3-diaminophenazine to form an aniline Schiff base.

- Cyclodehydrogenation : The Schiff base undergoes cyclodehydrogenation to yield the final imidazole-phenazine derivative.

- Characterization : The synthesized compounds are characterized using techniques such as 1D and 2D NMR, FTIR, and HRMS to confirm their structures.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole-phenazine exhibit promising antiviral properties. For instance, two specific derivatives (3e and 3k) were evaluated for their inhibitory activity against the dengue virus NS2B-NS3 protease. The results indicated IC50 values of 54.8 μM and 71.9 μM , respectively, which are competitive compared to quercetin (IC50 = 104.8 μM) as a control .

Anticancer Properties

Imidazole-phenazine derivatives have also been explored for their anticancer activities. Their mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline can be influenced by its structural characteristics. A comparison with similar compounds highlights variations that affect their potency:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline | Structure | 0.98 | Contains a benzoimidazole instead of phenazine |

| 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline | Structure | 0.92 | Features a pyridine ring |

| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | Structure | 0.90 | Lacks phenazine structure; focuses on benzimidazole |

| 2-Phenyl-1H-benzo[d]imidazol-5-amine | Structure | 0.90 | Different substitution pattern on the imidazole ring |

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of the compound with target proteins involved in viral replication. These studies suggest that the compound exhibits favorable binding interactions, which correlate well with its observed biological activities.

Case Studies

Several case studies have highlighted the efficacy of imidazole phenazine derivatives in various biological contexts:

- Dengue Virus Inhibition : In vitro assays demonstrated significant inhibition of DENV2 NS2B-NS3 protease activity by selected derivatives, indicating potential as antiviral agents.

- Cancer Cell Lines : The compound showed cytotoxic effects against various cancer cell lines in preliminary screenings, warranting further investigation into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.